molecular formula C10H16N2O B13188057 3-Amino-6-ethyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one

3-Amino-6-ethyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one

Cat. No.: B13188057
M. Wt: 180.25 g/mol
InChI Key: PMOODBPQBXBHPN-UHFFFAOYSA-N
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Description

3-Amino-6-ethyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a pyridinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-ethyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with isopropylamine, followed by cyclization with ammonium acetate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-ethyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can yield dihydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-Amino-6-ethyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-6-ethyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-6-methyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one
  • 3-Amino-6-ethyl-1-(methyl)-1,2-dihydropyridin-2-one
  • 3-Amino-6-ethyl-1-(propan-2-yl)-1,2-dihydropyridin-4-one

Uniqueness

3-Amino-6-ethyl-1-(propan-2-yl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and isopropyl groups can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from similar compounds.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-amino-6-ethyl-1-propan-2-ylpyridin-2-one

InChI

InChI=1S/C10H16N2O/c1-4-8-5-6-9(11)10(13)12(8)7(2)3/h5-7H,4,11H2,1-3H3

InChI Key

PMOODBPQBXBHPN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C(=O)N1C(C)C)N

Origin of Product

United States

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